molecular formula C24H27NO3S B2887076 ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate CAS No. 476298-35-8

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2887076
CAS No.: 476298-35-8
M. Wt: 409.54
InChI Key: IDORNFWYTNDEHH-UHFFFAOYSA-N
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Description

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with carbonyl compounds under specific conditions to form the adamantane-1-carbonyl intermediate. This intermediate is then reacted with thiophene and phenyl derivatives to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular processes. The thiophene and phenyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:

    Adamantane derivatives: Known for their stability and unique structural properties.

    Thiophene derivatives: Widely used in organic electronics and materials science.

    Phenyl derivatives: Commonly found in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties.

Biological Activity

Ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H29NO3S
  • Molecular Weight : 387.5 g/mol
  • CAS Number : 72625-09-3

The compound features an adamantane moiety, which is known for enhancing the bioavailability of drugs, alongside a thiophene ring that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the amidation reaction of 5-phenylthiophene-2-carboxylic acid with adamantane amines. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) is common to improve yields and minimize side reactions .

This compound exhibits various biological activities, primarily through modulation of specific receptors or enzymes. Notably, it has shown potential in:

  • Antiviral Activity : Research indicates that thiophene derivatives can disrupt viral entry mechanisms by inhibiting interactions between viral glycoproteins and host cell receptors .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, particularly through cannabinoid receptor interactions. Studies have demonstrated that it can selectively bind to CB2 receptors, which are implicated in anti-inflammatory responses .

Case Studies

  • Antiviral Efficacy : In a study involving Ebola virus pseudotypes, this compound was found to inhibit the NPC1/EBOV-GP interaction, demonstrating significant antiviral properties against the Ebola virus .
  • Inflammation Modulation : Another study assessed the compound's effect on cytokine release in human keratinocytes. Results indicated that it significantly reduced the release of pro-inflammatory cytokines when stimulated with Poly(I:C), showcasing its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibits NPC1/EBOV-GP interaction
Anti-inflammatoryModulates CB2 receptor activity
Cytokine InhibitionReduces MCP-2 release in keratinocytes

Properties

IUPAC Name

ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3S/c1-2-28-22(26)21-19(11-20(29-21)18-6-4-3-5-7-18)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDORNFWYTNDEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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